

# The Chemical Landscape of Asoprisnil Ecamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Asoprisnil ecamate |           |
| Cat. No.:            | B063559            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Asoprisnil ecamate (J956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that has been investigated for its potential in treating gynecological conditions such as endometriosis and uterine fibroids. As a prodrug, it is rapidly converted in the body to its active metabolite, Asoprisnil (J867), which exhibits a unique mixed agonist and antagonist profile at the progesterone receptor (PR). This technical guide provides an in-depth exploration of the chemical structure, synthesis, and mechanism of action of Asoprisnil ecamate, presenting available quantitative data, experimental protocols, and visualizations of key pathways to serve as a comprehensive resource for researchers in the field. Although the development of Asoprisnil ecamate was discontinued due to long-term endometrial safety concerns, the extensive research conducted provides valuable insights into the structure-activity relationships and biological effects of SPRMs.

# **Chemical Structure and Physicochemical Properties**

**Asoprisnil ecamate** is a derivative of the potent SPRM, Asoprisnil. The "ecamate" moiety is an ethyl carbamate group attached to the oxime functional group of Asoprisnil. This prodrug modification was designed to improve the pharmacokinetic properties of the active compound.

Table 1: Physicochemical Properties of **Asoprisnil Ecamate** and Asoprisnil



| Property          | Asoprisnil Ecamate                                                                                                                                                                                                       | Asoprisnil                                                                                                                                                                                         |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | [(E)-[4-<br>[(8S,11R,13S,14S,17S)-17-<br>Methoxy-17-<br>(methoxymethyl)-13-methyl-3-<br>oxo-1,2,6,7,8,11,12,14,15,16-<br>decahydrocyclopenta[a]phena<br>nthren-11-<br>yl]phenyl]methylideneamino]<br>N-ethylcarbamate[1] | (8S,11R,13S,14S,17S)-11-[4-<br>[(E)-<br>hydroxyiminomethyl]phenyl]-17<br>-methoxy-17-<br>(methoxymethyl)-13-methyl-<br>1,2,6,7,8,11,12,14,15,16-<br>decahydrocyclopenta[a]phena<br>nthren-3-one[2] |
| Other Names       | J-956[3][4]                                                                                                                                                                                                              | J-867[2]                                                                                                                                                                                           |
| CAS Number        | 222732-94-7                                                                                                                                                                                                              | 199396-76-4                                                                                                                                                                                        |
| Molecular Formula | C31H40N2O5                                                                                                                                                                                                               | C <sub>28</sub> H <sub>35</sub> NO <sub>4</sub>                                                                                                                                                    |
| Molecular Weight  | 520.66 g/mol                                                                                                                                                                                                             | 449.59 g/mol                                                                                                                                                                                       |
| Solubility        | Soluble in DMSO                                                                                                                                                                                                          | Soluble in DMSO                                                                                                                                                                                    |

# Synthesis of Asoprisnil and Asoprisnil Ecamate

While the precise, proprietary synthesis protocols for **Asoprisnil ecamate** are not publicly available, the general synthetic strategy for  $11\beta$ -benzaldoxime-substituted estratrienes has been described. The synthesis involves a multi-step process to construct the steroidal backbone with the key  $11\beta$ -phenyl group, followed by the formation of the oxime and subsequent attachment of the ethyl carbamate moiety.

# **Synthesis of Asoprisnil (J867)**

A plausible synthetic route to Asoprisnil, the active metabolite, is outlined below, based on established chemical transformations in steroid chemistry.





Click to download full resolution via product page

Caption: Synthetic workflow for Asoprisnil (J867).



#### Experimental Protocol (Generalized):

A detailed, step-by-step synthetic protocol for Asoprisnil is not available in the public domain. However, a generalized protocol based on the synthetic scheme is as follows:

- Protection of 4-bromobenzaldehyde (I): The aldehyde group of 4-bromobenzaldehyde is protected, for example, as a diethyl acetal (II) using triethyl orthoformate in the presence of an acid catalyst.
- Grignard Reagent Formation: The protected 4-bromobenzaldehyde (II) is reacted with magnesium turnings in an anhydrous ether solvent like THF to form the corresponding Grignard reagent (III).
- Conjugate Addition: The Grignard reagent (III) is added to a suitable steroid epoxide (IV) in the presence of a copper(I) salt catalyst (e.g., CuCl) to introduce the aryl group at the 11β-position, yielding the 11β-aryl steroid (V).
- Spiro-epoxidation: The 17-keto group of the steroid (V) is converted to a spiro-epoxide (VI) using a sulfur ylide, generated from a sulfonium salt like trimethylsulfonium iodide and a strong base such as potassium tert-butoxide.
- Epoxide Opening and Methylation: The epoxide ring (VI) is opened with a nucleophile, such as sodium methoxide, to introduce the 17α-methoxymethyl group and a 17β-hydroxyl group (VII). The resulting hydroxyl group is then alkylated, for instance, using methyl iodide and a base (Williamson ether synthesis), to yield the 17β-methoxy derivative (VIII).
- Deprotection and Dehydration: The protecting group on the benzaldehyde and any other
  protecting groups are removed under acidic conditions (e.g., using p-toluenesulfonic acid).
  This step is often accompanied by dehydration to form the conjugated diene system in the
  steroid A and B rings, resulting in the dienone intermediate (IX).
- Oxime Formation: The aldehyde group of the intermediate (IX) is reacted with hydroxylamine hydrochloride in a basic solvent like pyridine to form the final product, Asoprisnil.

# Synthesis of Asoprisnil Ecamate (J956)



**Asoprisnil ecamate** is synthesized from Asoprisnil by the formation of an ethyl carbamate on the oxime nitrogen.



Click to download full resolution via product page

**Caption:** Conversion of Asoprisnil to **Asoprisnil Ecamate**.

#### Experimental Protocol (Generalized):

A specific, detailed experimental protocol for the synthesis of **Asoprisnil ecamate** from Asoprisnil is not publicly available. However, a general method for the synthesis of oxime carbamates involves the reaction of an oxime with an isocyanate.

• Carbamate Formation: Asoprisnil would be dissolved in a suitable aprotic solvent. An excess of ethyl isocyanate would be added, possibly in the presence of a non-nucleophilic base to facilitate the reaction. The reaction mixture would be stirred at a suitable temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).



 Purification: The resulting Asoprisnil ecamate would be purified using standard techniques such as column chromatography, crystallization, or preparative HPLC to obtain the final product of high purity.

#### Quantitative Data:

No quantitative data, such as reaction yields or purity for the synthesis of Asoprisnil or **Asoprisnil ecamate**, are available in the public domain.

# Mechanism of Action: A Selective Modulation of the Progesterone Receptor

**Asoprisnil ecamate**, through its active metabolite Asoprisnil, exerts its effects by binding to the progesterone receptor (PR). The unique pharmacological profile of Asoprisnil stems from its ability to act as a partial agonist and antagonist, depending on the cellular context and the presence of progesterone.



Click to download full resolution via product page

Caption: Signaling pathway of Asoprisnil.



The binding of Asoprisnil to the PR induces a conformational change in the receptor that is distinct from that induced by either progesterone (a full agonist) or pure antagonists. This unique conformation leads to differential recruitment of coactivator and corepressor proteins to the promoter regions of target genes, resulting in tissue-selective effects.

# **Receptor Binding Affinity**

Asoprisnil demonstrates high and selective binding affinity for the progesterone receptor.

Table 2: Receptor Binding Affinity (Ki) of Asoprisnil and Reference Compounds

| Compound             | Receptor                       | Ki (nM)     |
|----------------------|--------------------------------|-------------|
| Asoprisnil           | Human Progesterone<br>Receptor | 0.85 ± 0.01 |
| Progesterone         | Human Progesterone<br>Receptor | 4.3 ± 1.0   |
| Mifepristone (RU486) | Human Progesterone<br>Receptor | 0.82 ± 0.01 |

Data from in vitro competitive radioligand binding assays.

Experimental Protocol: Receptor Binding Assay (Generalized)

- Preparation of Receptor Source: A source of progesterone receptors is prepared, typically from cell lysates (e.g., from T47D breast cancer cells) or purified receptor protein.
- Competitive Binding: A constant concentration of a radiolabeled progestin (e.g., <sup>3</sup>H-promegestone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Asoprisnil).
- Incubation: The mixture is incubated to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, commonly by rapid filtration through glass fiber filters.



- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

### Conclusion

Asoprisnil ecamate represents a significant development in the field of selective progesterone receptor modulators. While its clinical development was halted, the study of its chemical synthesis, structure-activity relationships, and unique mechanism of action has provided invaluable knowledge for the ongoing design and development of new therapeutic agents targeting the progesterone receptor for a variety of gynecological and other hormone-dependent conditions. The information compiled in this technical guide serves as a foundational resource for researchers dedicated to advancing this area of medicinal chemistry and pharmacology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Asoprisnil ecamate Wikipedia [en.wikipedia.org]
- 2. Asoprisnil Wikipedia [en.wikipedia.org]
- 3. Asoprisnil ecamate | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [The Chemical Landscape of Asoprisnil Ecamate: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b063559#chemical-structure-and-synthesis-of-asoprisnil-ecamate]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com